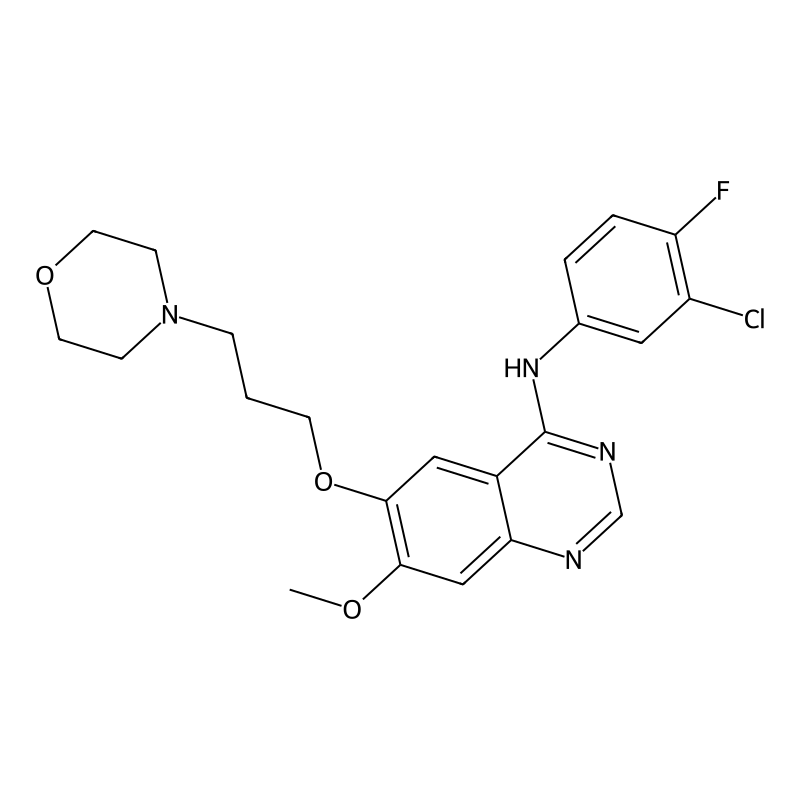

Gefitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

gefitinib mechanism of action EGFR tyrosine kinase inhibitor

Core Mechanism of Action

Gefitinib is a small molecule, anilinoquinazoline compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) at the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) [1]. Below is a detailed breakdown of its mechanism:

- Target Specificity: this compound selectively targets the epidermal growth factor receptor (EGFR/ErbB-1), a transmembrane receptor tyrosine kinase [2] [1]. By binding reversibly to the ATP-binding site of the enzyme, it inhibits EGFR autophosphorylation and subsequent activation of downstream intracellular signaling pathways [2] [1].

- Conformational Binding: The drug inhibits the kinase by binding to the active conformation of the ATP-binding site. This is distinct from other TKIs like lapatinib, which stabilize the inactive form, and contrasts with second-generation irreversible inhibitors [3] [4].

- Downstream Signaling Disruption: Inhibition of EGFR tyrosine kinase activity blocks signal transduction through key pathways like the RAS/MAPK/Erk and PI3K/Akt cascades, which are crucial for cellular proliferation, survival, and anti-apoptotic signaling in cancer cells [1].

- Mutation-Driven Efficacy: this compound demonstrates heightened efficacy in NSCLC cells with specific "sensitizing mutations" in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21 [5] [1]. These mutations increase the receptor's affinity for the drug, leading to more potent inhibition of malignant cell proliferation [5] [1].

The following diagram illustrates how this compound inhibits the EGFR signaling pathway:

Key Pharmacological Properties

The table below summarizes the essential pharmacokinetic and physicochemical properties of this compound relevant for research and development [2] [6]:

| Property | Description |

|---|---|

| Molecular Formula/Weight | C~22~H~24~ClFN~4~O~3~ / 446.9 g/mol [2] [6] |

| Modality | Small Molecule [2] |

| BCS Classification | Class II (Low solubility, High permeability) [6] |

| Mechanism | Competitive EGFR tyrosine kinase inhibitor [2] |

| Bioavailability | ~60% [2] [6] |

| Time to C~max~ | 3-7 hours post oral dose [2] [6] |

| Protein Binding | ~90% (to albumin & alpha-1-acid glycoprotein) [2] |

| Volume of Distribution | ~1400 L [2] |

| Primary Metabolism | Liver, mainly via CYP3A4 [2] [6] |

| Elimination Half-life | ~48 hours [2] [6] |

| Route of Elimination | Feces (~86%), Urine (<4%) [2] [6] |

Experimental Insights and Protocols

EGFR Phosphorylation and Downstream Signaling Analysis

This is a fundamental assay to confirm the primary mechanism of action of this compound.

- Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation and its key downstream effectors, Akt and ERK.

- Cell Lines: Use NSCLC cell lines with EGFR sensitizing mutations (e.g., PC-9, HCC827) and wild-type EGFR (e.g., Calu-6, A549) as controls [5].

- Methodology:

- Culture cells under standard conditions and serum-starve them (e.g., overnight) to reduce basal signaling.

- Pre-treat cells with a range of this compound concentrations (e.g., 0.001-10 µM) for a set time (e.g., 1-2 hours) [5] [7].

- Stimulate cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g., 3-15 minutes) to activate EGFR [8].

- Lyse cells and perform immunoblotting (Western Blot).

- Probe membranes with specific antibodies:

- Phospho-EGFR (Tyr1068, etc.)

- Total EGFR

- Phospho-Akt (Ser473)

- Total Akt

- Phospho-ERK (Thr202/Tyr204)

- Total ERK

- A loading control (e.g., Tubulin) is essential [5] [7].

- Expected Outcome: Dose-dependent decrease in phosphorylation levels of EGFR, Akt, and ERK in sensitive cell lines, with minimal effect in wild-type lines [5].

Cell Proliferation and Viability Assays

These assays determine the functional consequence of signaling inhibition on cell growth.

- Objective: To evaluate the anti-proliferative effects of this compound.

- Cell Viability (MTT/MTS) Assay:

- Seed cells in 96-well plates and allow to adhere.

- Treat with a concentration gradient of this compound for 72 hours.

- Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells.

- Dissolve crystals and measure absorbance at 570 nm. Calculate IC~50~ values [7].

- Clonogenic (Soft Agar) Assay:

- This assay measures anchorage-independent growth, a hallmark of transformation.

- Suspend cells in soft agar with this compound and plate over a base agar layer.

- Replenish media with drug weekly.

- After 2-3 weeks, stain colonies (e.g., with crystal violet) and count colonies >50 cells [7].

- Expected Outcome: Significant reduction in viability and colony formation in mutation-harboring sensitive lines at low nanomolar concentrations (IC~50~ < 100 nM), while wild-type lines require much higher concentrations (IC~50~ > 1 µM) [5] [7].

Combination Studies with ATM Inhibition

Research indicates that combining this compound with an ATM inhibitor can synergistically enhance anticancer effects in EGFR-mutation positive NSCLC [5].

- Rationale: The ATM kinase can phosphorylate Akt, an EGFR downstream factor. Co-inhibition may more profoundly repress the EGFR pathway [5].

- Protocol:

- Treat sensitive cells (e.g., PC-9) with this compound alone, an ATM inhibitor (e.g., KU55933) alone, and their combination.

- Perform cell growth inhibition (MTT) and apoptosis (e.g., Caspase-3/7 activation) assays.

- Analyze signaling pathways via immunoblotting as described above [5].

- Expected Outcome: The combination should result in synergistic cell growth inhibition, enhanced induction of apoptosis, and a more robust repression of p-EGFR, p-Akt, and p-ERK compared to either agent alone [5].

Research Applications and Implications

- Overcoming Resistance: A major research focus is combating acquired resistance, often due to the T790M "gatekeeper" mutation in EGFR. This has driven the development of second and third-generation TKIs [5] [1].

- Drug Delivery Systems: this compound's low aqueous solubility and bioavailability have prompted research into advanced delivery systems, including nanoparticles, liposomes, and polymer-based carriers, to improve its pharmacokinetic profile and therapeutic index [9] [6].

- Trafficking and Resistance: Evidence suggests that impaired endocytic trafficking of EGFR from early to late endosomes/lysosomes may confer inherent this compound resistance in some cell lines, providing another potential research avenue [8].

- Mutant-Specific Effects: Caution is needed when studying the EGFRvIII mutant, a constitutively active variant found in glioblastoma and other cancers. Low doses of this compound (0.01-0.1 µM) have been shown to paradoxically stimulate its phosphorylation and signaling, requiring higher doses (1-2 µM) for effective inhibition [7].

This compound's precise mechanism provides a foundational model for targeted cancer therapy. Its study continues to inform the development of next-generation inhibitors and strategies to overcome therapeutic resistance.

References

- 1. Review of the Treatment of Non-Small Cell Lung Cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Measuring and interpreting the selectivity of protein kinase ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Clinical Oncology [spandidos-publications.com]

- 5. Enhanced this compound‐induced repression of the epidermal ... [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Tyrosine Kinase Inhibitor this compound Drug ... [biotech-asia.org]

- 7. Differential response to this compound of cells expressing normal ... [nature.com]

- 8. Evidence for efficient phosphorylation of EGFR and rapid ... [molecular-cancer.biomedcentral.com]

- 9. Drug delivery systems of this compound for improved cancer ... [sciencedirect.com]

gefitinib pharmacokinetics CYP3A4 metabolism half-life

Enzymatic Metabolism & Drug Interactions

Gefitinib undergoes extensive hepatic metabolism, and its interaction with cytochrome P450 enzymes is a key source of pharmacokinetic variability and drug-drug interactions (DDIs).

Major Metabolizing Enzymes: While CYP3A4 is the primary enzyme, other CYPs play significant roles. Studies using recombinant human enzymes show this compound is also metabolized by CYP3A5, CYP2D6, and CYP1A1 [1] [2]. The maximum clearance (Cl~max~) values for these enzymes are provided in the table below.

Complex Effects on CYP3A4: this compound exhibits a dual effect on CYP3A4 activity. It can stimulate the metabolism of some drugs (like midazolam) while inhibiting the metabolism of others (like one metabolic pathway of irinotecan) [1] [3]. This complex, substrate-dependent behavior makes DDIs challenging to predict.

Inhibition and Clinical DDI: Concomitant use of this compound with strong CYP3A4 inhibitors (e.g., fluoxetine) can significantly reduce its metabolism [4]. This inhibition increases the risk of elevated this compound exposure and potential adverse effects.

| Enzyme | Role in this compound Metabolism | Maximum Clearance (Cl~max~) (mL/min/nmol) |

|---|---|---|

| CYP3A4 | Primary metabolizer [1] | 0.41 |

| CYP3A5 | Significant metabolizer [1] | 0.39 |

| CYP1A1 | Significant extra-hepatic metabolizer (e.g., in lung) [1] [2] | 0.57 |

| CYP2D6 | Major contributor; forms primary active metabolite O-desmethyl-gefitinib [1] [5] | 0.63 |

Impact of Genetic Polymorphisms

Genetic variations in drug-metabolizing enzymes contribute significantly to inter-individual variability in this compound exposure and toxicity.

- CYP2D6 Polymorphisms: As the main enzyme responsible for producing the active O-desmethyl metabolite, genetic polymorphisms in CYP2D6 (e.g., *10 and *41 alleles) are strongly linked to variability in this compound pharmacokinetics and an increased risk of adverse effects like hepatotoxicity and skin rash [5] [6].

- CYP3A4 Polymorphisms: Specific single nucleotide polymorphisms (SNPs) in CYP3A4 (e.g., 1/1G) have also been associated with a higher risk of gastrointestinal adverse effects in patients receiving this compound [6].

- Population-Specific Variability: The frequency of these genetic variants differs across ethnic populations. For instance, the CYP3A4 SNP rs2242480 has a high allele frequency in African populations (0.74) but is much lower in Europeans (0.09), highlighting the importance of population-specific genotyping for personalized therapy [5].

Key Experimental Methodologies

The following experimental approaches are commonly used to study this compound's pharmacokinetics which you can reference for your research.

In Vitro Metabolic Stability and Enzyme Kinetics

This methodology identifies which enzymes metabolize this compound and quantifies the reaction rates [1].

- Key Materials: Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP2D6, CYP1A1, etc.) or human liver microsomes; this compound substrate; NADPH regeneration system.

- Experimental Workflow:

- Incubation: this compound (e.g., at concentrations from 1.5-50 µM) is incubated with specific CYP enzymes or microsomes.

- Termination and Analysis: Reactions are stopped at timed intervals. The disappearance of this compound and/or the formation of its metabolites are quantified using high-performance liquid chromatography coupled with a photodiode array detector or tandem mass spectrometry (LC-MS/MS).

- Data Calculation: Enzyme kinetic parameters (Michaelis constant K~m~, maximum velocity V~max~, and clearance Cl~max~) are calculated from the concentration-time data.

The workflow for these studies can be visualized as follows:

Clinical Bioequivalence and Pharmacokinetic Studies

These studies are critical for evaluating the absorption and disposition of this compound in humans, often comparing generic formulations to the branded drug [7].

- Key Materials: Healthy volunteers or patients; test and reference formulations of this compound (250 mg tablet).

- Experimental Workflow:

- Study Design: A randomized, open-label, single-dose, two-period crossover study is standard.

- Dosing and Sampling: Subjects receive a single oral dose after an overnight fast. Blood samples are collected pre-dose and at numerous time points post-dose (e.g., from 1 hour up to 144 hours).

- Bioanalysis: Plasma is separated, and this compound concentrations are measured using a validated LC-MS/MS method.

- PK Analysis: Individual pharmacokinetic parameters (C~max~, T~max~, AUC~last~, AUC~inf~, t~1/2~) are determined using non-compartmental analysis.

The relationships between this compound, its metabolizing enzymes, and the resulting clinical effects are summarized in the pathway below:

References

- 1. Differential metabolism of this compound and erlotinib by human ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the EGFR tyrosin kinase inhibitor this compound by ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (IRESSA) INHIBITS THE CYP3A4-MEDIATED ... [sciencedirect.com]

- 4. Pre-clinical drug-drug interaction (DDI) of this compound or ... [sciencedirect.com]

- 5. Influence of genetic polymorphisms on this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Association of genetic polymorphisms of CYP3A4 and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic properties and bioequivalence of this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: EGFR L858R and Exon 19 Deletion Mutations as Predictive Biomarkers for Gefitinib Sensitivity in NSCLC

Introduction to EGFR Mutations and Targeted Therapy in NSCLC

Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most clinically significant biomarkers in non-small cell lung cancer (NSCLC), occurring in approximately 10-35% of patients with advanced disease [1]. These mutations cluster within exons 18-21 of the EGFR tyrosine kinase domain and drive tumor proliferation through constitutive activation of downstream signaling pathways. The first-generation tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, compete with ATP for binding to the tyrosine kinase domain, thereby blocking the abnormal signaling cascade in mutated EGFR. The discovery that specific EGFR mutations confer differential sensitivity to TKIs has revolutionized the treatment of NSCLC, enabling personalized therapeutic approaches that significantly improve patient outcomes compared to conventional chemotherapy.

Among the numerous EGFR mutations identified, exon 19 deletions and the L858R point mutation in exon 21 collectively account for approximately 85-90% of all clinically significant EGFR mutations in NSCLC [2]. These so-called "classical" or "sensitive" mutations predict heightened response to this compound and other EGFR TKIs, though with important quantitative and qualitative differences in therapeutic outcomes. The remaining 10-15% of mutations are classified as "uncommon" or "rare" and demonstrate variable sensitivity patterns that require careful characterization for optimal treatment selection. This technical review comprehensively examines the molecular basis, detection methodologies, and clinical implications of EGFR L858R and exon 19 deletion mutations as biomarkers for this compound sensitivity, providing researchers and drug development professionals with an in-depth analysis of current scientific understanding and emerging research directions.

Clinical Predictive Value of EGFR Mutations for this compound Response

Evidence from Clinical Studies

The predictive value of EGFR mutations for this compound sensitivity has been firmly established through multiple clinical trials and prospective studies. A landmark prospective validation study demonstrated that NSCLC patients harboring EGFR mutations treated with this compound monotherapy achieved an objective response rate of 90.5% (95% CI: 69.6%-98.8%), with a median progression-free survival of 7.7 months [3]. This study specifically examined EGFR exon 19 deletions detected by fragment analysis and the L858R point mutation identified through the Cycleave polymerase chain reaction technique, confirming their utility as predictive biomarkers. The dramatic efficacy observed in mutation-positive patients contrasted sharply with the minimal response rates historically seen in unselected populations, highlighting the critical importance of molecular stratification in treatment selection.

Further analysis of clinical outcomes has revealed important differences between mutation subtypes. A comprehensive study examining the clinical course of NSCLC patients with EGFR mutations found that those with exon 19 deletions had significantly longer median overall survival after TKI treatment compared to patients with L858R mutations (34 months versus 8 months, p=0.01) [4]. This differential survival outcome persisted across treatment with both this compound and erlotinib, suggesting fundamental biological differences between these two major mutation types. The study also confirmed the established epidemiological associations of EGFR mutations with Asian ethnicity (p=0.0023) and never-smoker status (p=0.0001), providing important context for clinical prevalence and detection strategies.

Quantitative Sensitivity Assessment

Table 1: Drug Sensitivity Levels of Common EGFR Mutations to this compound/Erlotinib

| Mutation Category | Specific Mutations | IC50 Values (nM) | Sensitivity Classification | Response Rate |

|---|---|---|---|---|

| High Sensitivity | Exon 19 deletions, L858R | <100 nM | High | ~60% ORR in clinical trials [1] |

| Moderate Sensitivity | G719X, L861Q, S768I, E709X, delE709_T710insD, I744_K745insKIPVAI, A763_Y764insFQEA | 100-999 nM | Moderate | Variable (lower than classical mutations) |

| Low Sensitivity | Most exon 20 insertions, T790M (alone or complex) | >1000 nM | Low | Primary resistance [1] |

The sensitivity spectrum of EGFR mutations to this compound extends beyond the simple binary classification of sensitive versus resistant. Based on comprehensive in vitro sensitivity testing in Ba/F3 cells expressing various EGFR mutations, researchers have established three tiers of drug sensitivity [1]. The high-sensitivity group, comprising exon 19 deletions and L858R, exhibits IC50 values below 100 nM, which aligns with clinically achievable drug concentrations. The moderate-sensitivity group, including mutations such as G719X, L861Q, and several uncommon insertion mutations, demonstrates IC50 values in the 100-999 nM range, suggesting potential clinical responsiveness at standard dosing. The low-sensitivity group, encompassing most exon 20 insertions and the T790M resistance mutation, shows IC50 values exceeding 1000 nM, indicating primary resistance to this compound at standard doses.

This graduated understanding of mutation-specific sensitivity has important implications for drug development and clinical decision-making. The structural basis for these sensitivity differences will be explored in detail in subsequent sections, but the clinical correlation is clear: mutations with in vitro IC50 values below the clinically achievable drug concentration threshold generally correspond to those associated with objective clinical responses, while those above this threshold typically demonstrate primary resistance. This framework provides a valuable predictive model for assessing the potential efficacy of this compound against rare or novel EGFR mutations based on their structural and biochemical characteristics.

Molecular Mechanisms of TKI Sensitivity

Structural Basis for Differential Drug Sensitivity

The structural interactions between EGFR mutants and tyrosine kinase inhibitors provide fundamental insights into the molecular basis of differential drug sensitivity. Research utilizing protein-ligand interaction fingerprints (IFP) and multilinear principal component analysis (MPCA) has demonstrated that the binding modes of EGFR mutant-gefitinib complexes strongly correlate with observed sensitivity patterns [1]. Through molecular dynamics simulations generating trajectories of 1000 frames per EGFR mutant-inhibitor complex, researchers have been able to quantitatively analyze interaction fingerprints and develop highly accurate predictors of drug sensitivity. This approach has revealed that structural features beyond simple binding affinity, including specific residue interactions and conformational dynamics, primarily determine the therapeutic response to this compound.

The L858R mutation specifically creates a steric alteration in the ATP-binding pocket that increases affinity for this compound while decreasing affinity for ATP, thereby enhancing drug sensitivity [1]. In contrast, most exon 20 insertions form a structural "wedge" at the end of the C-helix that effectively locks the kinase domain in its active conformation, creating steric hindrance that reduces TKI binding [1]. Similarly, the T790M resistance mutation introduces a bulky methionine residue that sterically interferes with TKI binding while simultaneously increasing ATP affinity through additional hydrophobic interactions [1]. These structural insights explain the primary resistance observed with these mutations and have guided the development of next-generation inhibitors designed to overcome these structural constraints.

Cellular Mechanisms of TKI Activity

Table 2: Key Molecular Features Differentiating Common EGFR Mutations

| Molecular Feature | L858R Mutation | Exon 19 Deletions | Wild-type EGFR |

|---|---|---|---|

| Kinase Activation Mechanism | Dimerization-dependent [2] | Dimerization-independent [2] | Ligand-induced dimerization required |

| Conformational State | Favors active state | Favors active state | Equilibrium between inactive/active |

| Downstream Signaling | Enhanced MAPK/PI3K pathways | Enhanced MAPK/PI3K pathways | Regulated activation |

| Response to Type I TKIs | Sensitive | Highly sensitive | Less sensitive |

| Response to Cetuximab | Sensitive (dimerization inhibition) | Resistant (dimerization independent) | Variable |

Recent research has identified a novel cellular mechanism that may explain the mutation-specific and drug-specific responses to EGFR inhibitors. Studies demonstrate that clinically effective TKIs induce rapid and substantial intracellular accumulation of EGFR specifically in the context of TKI-sensitive mutations [5]. This accumulation phenomenon, observed as prominent intracellular spots, occurs only with the combination of a TKI-sensitive mutation and a clinically effective type I TKI, mirroring the clinical efficacy pattern. The accumulation depends on continuous TKI presence and is reversible upon drug withdrawal, suggesting persistent TKI association with the receptor even after dephosphorylation.

This intracellular accumulation appears to result from a block in receptor recycling caused by sequential conformational changes induced by both the activating mutation and TKI binding [5]. Importantly, this effect is distinct from the inhibition of EGFR phosphorylation, which occurs regardless of mutation status with all effective TKIs. The assay detecting this accumulation accurately predicted clinical responses in pulmonary adenocarcinoma patients (hazard ratio 0.21, P=0.0004), suggesting it captures essential biological determinants of therapeutic efficacy beyond simple kinase inhibition [5]. This mechanism may explain why some inhibitors that effectively suppress phosphorylation fail to provide clinical benefit, as they may not induce the conformational changes necessary to disrupt receptor trafficking.

Detection Methods and Technical Considerations

Established DNA-Based Detection Approaches

The detection methodologies for EGFR mutations have evolved significantly, with DNA-based techniques representing the current standard for clinical testing. The most common approaches include direct sequencing of exons 18-21, which encompasses the entire tyrosine kinase domain where clinically relevant mutations occur, and PCR-based methods such as fragment analysis for exon 19 deletions and restriction fragment length polymorphism (RFLP) assays for the L858R point mutation [6]. These methods have demonstrated high specificity and have been validated in multiple clinical trials, establishing the framework for genotype-directed TKI therapy. The sensitivity of these methods typically ranges from 6%-12% for mutant allele detection, which while sufficient for tumor tissue samples, may miss low-frequency mutations in heterogeneous samples.

More recent advances have introduced real-time PCR with mutation-specific probes and digital PCR technologies that offer significantly improved sensitivity down to 0.1%-1% mutant allele frequency. These approaches are particularly valuable for analyzing samples with limited tumor content or for detecting emerging resistance mutations in liquid biopsy specimens. The analytical sensitivity of these methods has been systematically validated, with one study reporting detection of mutant alleles when they comprise as little as 3%-6% of the total DNA, a significant improvement over traditional Sanger sequencing [6]. This enhanced sensitivity is clinically relevant given the heterogeneity of NSCLC tumors and the increasing use of small biopsy samples for molecular testing.

Emerging RNA-Based Detection Technology

A novel RNA-based approach for detecting the EGFR L858R mutation at the mRNA level represents a significant methodological advancement [7]. This technique utilizes extendable blocking probes and a hot-start protocol for reverse transcription to create a highly sensitive one-step real-time RT-PCR assay capable of detecting the L858R mutation in a 10,000-fold excess of wildtype transcripts, corresponding to an analytical sensitivity of 0.01%. When compared to standard DNA-based methods, this RNA-based assay identified additional positive cases in formalin-fixed paraffin-embedded (FFPE) samples (19.2% vs 15.0%), suggesting potential advantages in detection rate.

This RNA-based approach provides unique insights into mutant allele expression, revealing that relative mRNA levels of the EGFR L858R mutation vary dramatically in tumor tissues (approximately 4-log range) and that circulating mutant mRNA is detectable in patient plasma [7]. This ability to quantify expression levels rather than simply detect presence represents a significant advance, as it may enable more refined prediction of therapeutic response and earlier detection of emerging resistance. The methodology also provides a framework for detecting other clinically actionable mutations at the transcript level, potentially expanding the molecular characterization available from limited tissue samples.

Resistance Mechanisms and Predictive Biomarkers

KRAS Mutations as Markers of Primary Resistance

The presence of concomitant molecular alterations can significantly modulate response to EGFR TKIs, with KRAS mutations representing one of the most well-established markers of primary resistance. Multiple studies have demonstrated a mutually exclusive relationship between EGFR and KRAS mutations in NSCLC, with KRAS mutations identified in 24% of tumors refractory to this compound or erlotinib compared to 0% in drug-sensitive tumors (p=0.02) [6]. This inverse relationship reflects the fact that both mutations function as oncogenic drivers in the same pathway, with KRAS operating downstream of EGFR. When KRAS mutations do co-occur with EGFR mutations, they consistently confer resistance to TKI therapy, highlighting the importance of comprehensive molecular profiling beyond simply EGFR status.

The development of isogenic cell line models with engineered EGFR/KRAS co-mutations has provided important insights into this resistance mechanism. Using CRISPR-Cas9-mediated genome editing, researchers introduced the L858R EGFR mutation into A549 cells, which harbor a homozygous G12S KRAS mutation [8]. Surprisingly, cells with concomitant EGFR mutation exhibited enhanced sensitivity to EGFR-TKIs compared to the parental KRAS-mutant cells, particularly when two copies of the EGFR mutation were present. This finding suggests that the relationship between EGFR and KRAS mutations may be more complex than simple linear signaling and that the presence of EGFR-activating mutations can modulate cellular dependence on KRAS signaling, creating unexpected therapeutic vulnerabilities.

Integrated Predictive Models for TKI Response

The limitations of single biomarkers for predicting TKI response have led to the development of integrated models that incorporate multiple molecular features. One comprehensive analysis examined EGFR mutation status, gene copy number by FISH, KRAS mutations, HER2 mutations, and Akt phosphorylation to optimize patient selection for this compound [9]. This study confirmed that This compound-sensitive EGFR mutation was the single most important predictor of response (p=0.011) and survival (p=0.002) in multivariate analysis. However, the integration of additional biomarkers significantly improved predictive accuracy, particularly in EGFR wild-type patients where the presence of either KRAS mutation or Akt phosphorylation identified subgroups with distinctly poor outcomes.

This multi-parameter approach reflects the growing understanding that TKI sensitivity exists on a continuum influenced by multiple genetic and signaling context factors. The combination of EGFR mutation with high gene copy number appears to identify patients with the most robust responses, while the presence of bypass signaling pathways or downstream activation can mitigate the dependence on EGFR signaling, thereby reducing TKI efficacy. These integrated models represent an important evolution in precision oncology, moving beyond single biomarkers toward comprehensive signaling pathway assessment to optimize therapeutic stratification.

Therapeutic Implications and Clinical Applications

Clinical Decision-Making Based on Mutation Type

The differential outcomes observed between the two major EGFR mutation types have important implications for treatment selection and clinical management. The significantly longer overall survival observed in patients with exon 19 deletions compared to those with L858R mutations (34 vs. 8 months) suggests that mutation subtype may warrant consideration in therapeutic decision-making [4]. This survival difference persists across multiple TKI platforms, indicating fundamental biological distinctions between these molecular subtypes that transcend specific therapeutic agents. While both mutations are classified as "TKI-sensitive," the quantitative difference in outcomes suggests they should potentially be considered distinct disease entities for prognostic purposes and clinical trial design.

The biological basis for this survival disparity may relate to differential signaling outputs or distinct interactions with therapeutic agents. Structural analyses indicate that exon 19 deletions and L858R induce different conformational changes in the EGFR kinase domain, potentially affecting drug binding kinetics and receptor trafficking [1] [5]. Additionally, the L858R mutation exhibits unique dependence on receptor dimerization compared to the dimerization-independent signaling of exon 19 deletions, creating potential vulnerabilities to dimerization-disrupting agents like cetuximab [2]. These molecular differences underscore the importance of precise mutation identification rather than simply categorizing mutations as "sensitive" or "resistant" in clinical practice.

Emerging Therapeutic Strategies

Recent research has revealed promising alternative targeting approaches for specific EGFR mutation subtypes, particularly for the L858R mutation. Based on the observation that L858R remains dependent on receptor dimerization unlike other EGFR mutations, investigators have explored dimerization-inhibitory monoclonal antibodies such as cetuximab as a therapeutic strategy [2]. In preclinical models, cetuximab demonstrated remarkable efficacy against L858R-positive tumors, completely preventing relapses that consistently occurred following TKI treatment. This superior outcome was associated with downregulation of adaptive survival pathways (e.g., HER2) and avoidance of mutation-prone mechanisms that engage AXL, RAD18, and proliferating cell nuclear antigen.

This approach represents a significant departure from conventional TKI-based strategies and leverages the unique biological properties of specific mutation subtypes. Unlike TKIs, which inhibit kinase activity but may induce mutagenic reactive oxygen species, cetuximab appears to promote sustained degradation of the receptor while avoiding engagement of error-prone DNA repair pathways [2]. These findings suggest that L858R may serve as a predictive biomarker for cetuximab response, potentially paving the way for mutation subtype-specific therapeutic approaches that could overcome the limitations of TKI therapy. The ability to match specific therapeutic mechanisms to the structural and functional consequences of individual mutations represents the next frontier in precision oncology for NSCLC.

Visual Overview of EGFR Mutation Testing and Therapeutic Implications

To better understand the relationship between EGFR mutation status, detection methods, and therapeutic implications, the following diagram provides a comprehensive overview:

> Experimental and clinical workflow for EGFR mutation analysis and therapeutic implications in NSCLC.

The diagram above illustrates the comprehensive pathway from initial tumor sampling through molecular analysis to treatment selection and resistance management. The dual DNA and RNA-based detection approaches highlight evolving methodological strategies, while the mutation-specific therapeutic branching emphasizes the personalized nature of contemporary NSCLC treatment. This integrated overview visually represents the critical decision points in the genotype-directed therapy paradigm for EGFR-mutant NSCLC.

Conclusion and Future Directions

The characterization of EGFR L858R and exon 19 deletion mutations as predictive biomarkers for this compound sensitivity represents a landmark achievement in precision oncology. The comprehensive understanding of the structural basis for differential TKI sensitivity, coupled with robust clinical validation across multiple studies, has established genotype-directed therapy as the standard of care for advanced NSCLC. However, important challenges remain, including the need to better understand the biological differences between sensitive mutation subtypes, develop effective strategies to overcome primary and acquired resistance, and refine detection methodologies to identify rare mutations and heterogeneous populations.

References

- 1. Prediction of sensitivity to this compound /erlotinib for EGFR mutations in... [bmcbioinformatics.biomedcentral.com]

- 2. L858R emerges as a potential biomarker predicting ... [pmc.ncbi.nlm.nih.gov]

- 3. Prospective validation for prediction of this compound sensitivity ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical course of patients with non-small cell lung cancer and... [pubmed.ncbi.nlm.nih.gov]

- 5. Mutation and drug-specific intracellular accumulation of EGFR ... [pmc.ncbi.nlm.nih.gov]

- 6. KRAS Mutations and Primary Resistance of Lung ... [pmc.ncbi.nlm.nih.gov]

- 7. Highly sensitive detection of EGFR L858R mutation at the ... [sciencedirect.com]

- 8. Influence of EGFR-activating mutations on sensitivity to ... [journals.plos.org]

- 9. Optimization of patient selection for this compound in non-small ... [pubmed.ncbi.nlm.nih.gov]

gefitinib absorption distribution metabolism excretion ADME profile

Gefitinib Pharmacokinetic & Metabolism Profile

The tables below summarize the core quantitative data on this compound's absorption, distribution, metabolism, and excretion, providing a clear reference for its pharmacokinetic behavior.

Table 1: Key Pharmacokinetic Parameters of this compound This table consolidates fundamental ADME characteristics from clinical studies. [1] [2] [3]

| Parameter | Value / Characteristics | Notes & Context |

|---|---|---|

| Oral Bioavailability | 57% - 59% | Moderate and consistent in healthy volunteers and cancer patients. [2] |

| Time to Cmax (Tmax) | 3 - 8 hours | Absorption is described as "moderately slow". [2] |

| Volume of Distribution | ~1400 L | Suggests extensive tissue distribution. [4] |

| Protein Binding | ~90% | Binds to serum albumin and alpha 1-acid glycoprotein. [4] |

| Primary Metabolic Pathway | Hepatic, via CYP enzymes | Extensive biotransformation; less than 0.5% excreted unchanged. [3] [4] |

| Primary Route of Excretion | Feces (86%) | Predominantly via bile and/or direct intestinal secretion. [1] [4] |

| Elimination Half-Life | ~26 - 48 hours | Supports a once-daily dosing regimen. [2] [4] |

| Food Effect | No clinically significant impact | Small increases in exposure with food are not considered clinically important. [2] |

Table 2: this compound Metabolism and Key Transporters This table details the specific enzymes and transporters involved in this compound's pharmacokinetics and their roles. [1] [5] [4]

| Category | Specific Entity | Role & Impact on this compound |

|---|---|---|

| Major Metabolizing Enzymes | CYP3A4 | Primary enzyme responsible for metabolism. [1] [4] [6] |

| CYP2D6 | Plays a key role in forming the major plasma metabolite, O-desmethyl this compound. [4] [6] | |

| CYP3A5 | Contributes to metabolism, though to a lesser extent than CYP3A4. [4] | |

| Other Relevant Enzymes | CYP1A1 | Expressed in extra-hepatic tissues like the lung; its activity in tumor cells may affect local drug concentration and response. [5] |

| Key Drug Transporters | ABCG2 (BCRP) | Impacts clearance and tissue distribution. [1] [6] |

| ABCB1 (P-gp) | Influences absorption and efflux. [1] [6] |

Experimental Protocols for Key Studies

The robust data on this compound's ADME profile is derived from specific, well-established experimental methodologies.

Clinical Protocol for Single-Dose Pharmacokinetics [2] This foundational clinical study involved healthy volunteers and cancer patients. Key methodological steps included:

- Administration: Single intravenous (50 or 100 mg) and oral (250 mg) doses were administered to assess absolute oral bioavailability.

- Blood Sampling: Venous blood samples were collected at predetermined intervals post-dose.

- Bioanalysis: Plasma concentrations of this compound were quantified using high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) after liquid-liquid extraction.

- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were determined using non-compartmental methods.

In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique [3] This study investigated the impact of gastrointestinal factors on absorption:

- Intubation: A multi-channel tube (Loc-I-Gut) was positioned in the human jejunum to create a semi-open segment.

- Perfusion: A this compound solution was perfused directly into this intestinal segment.

- Analysis: The study allowed for direct in vivo investigation of dissolution and absorption, and even used Raman microscopy to analyze the crystal form of precipitated this compound recovered from the intestine.

Protocol for Assessing Tumor Cell Metabolism [5] To understand this compound metabolism directly within target cells, this in vitro study used NSCLC cell lines.

- Cell Culture: A panel of EGFR wild-type NSCLC cell lines, characterized as this compound-sensitive or -resistant, was cultured.

- Drug Treatment & Analysis: Cells were treated with this compound. Intracellular and extracellular levels of this compound and its metabolites were measured using LC-MS/MS.

- Enzyme Activity: CYP1A1 mRNA expression and enzyme activity were assessed using RT-PCR and the ethoxyresorufin-O-deethylase (EROD) assay, respectively.

- Inhibition Studies: Cells were co-treated with this compound and the CYP1A1 inhibitor α-naphthoflavone (α-NAP) to confirm the enzyme's role in intracellular drug metabolism.

ADME Process Relationships

The following diagram illustrates the interconnected pathways of this compound's journey in the body, from absorption to excretion, and highlights key factors influencing each step.

References

- 1. Pharmacokinetics of this compound: Roles of Drug Metabolizing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Single-dose clinical pharmacokinetic studies of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in humans [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Metabolism of the EGFR tyrosin kinase inhibitor this compound by ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in elderly patients with EGFR ... [bmcpulmmed.biomedcentral.com]

gefitinib biosynthesis pathway chemical synthesis route

Gefitinib Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that constructs the quinazoline core and introduces the necessary substituents. The following diagram illustrates a widely cited route starting from isovanillin, based on information from patent applications and technical reviews [1] [2].

Synthetic route of this compound from isovanillin [1] [2]

Detailed Experimental Protocols and Data

The table below elaborates on the key steps shown in the pathway, providing specific reagents, conditions, and yields based on the consulted literature [3] [1] [2].

| Step | Input & Output Compounds | Key Reaction Conditions | Purpose & Notes |

|---|

| 1. Nitrile Formation [1] [2] | Input: Isovanillin Output: 3-hydroxy-4-methoxybenzonitrile | Hydroxylamine sulfate, formate/formic acid [1]. Alternatively, acetic anhydride at high temp for oxime to nitrile conversion [2]. | Introduces the cyano group that is crucial for forming the quinazoline ring in a later step. | | 2. Etherification [3] [2] | Input: 3-hydroxy-4-methoxybenzonitrile Output: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 3-chloropropylmorpholine, a base (e.g., K2CO3), solvent (e.g., methanol, acetonitrile) [3]. | Appends the solubilizing morpholine side chain to the aromatic ring. | | 3. Nitration [4] [1] | Input: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile Output: 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Nitrating agent: HNO3/H2SO4 mixture [4] [1]. | Introduces a nitro group ortho to the cyano group, which is later reduced to an aniline for cyclization. | | 4. Reduction [4] [1] | Input: Nitro compound Output: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Reduction with sodium dithionite (Na2S2O4) [1] or catalytic hydrogenation (H2, Pd/C) [4]. | Converts the nitro group to an amino group, activating the ring for cyclization. | | 5. Cyclization [4] [1] | Input: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Output: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Formamide (excess) as both solvent and reagent at high temperature (~180°C) [4] [1]. | Forms the core quinazoline structure from the ortho-amino nitrile. | | 6. Chlorination [4] [1] | Input: Quinazolin-4-one Output: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Phosphorus oxychloride (POCI3), often used as both solvent and reagent [4] [1]. | Converts the carbonyl to a chloride, a good leaving group for the final substitution. | | 7. Condensation [3] [1] | Input: 4-chloroquinazoline Output: This compound | 3-chloro-4-fluoroaniline, solvent (e.g., isopropanol), possible acid scavenger [3] [1]. | Installs the final 3-chloro-4-fluoroaniline substituent to yield the active pharmaceutical ingredient (API). |

Critical Process Notes for Synthesis

- Purification and Impurities: The final this compound crude product often requires purification. One common method mentioned is column chromatography [2]. Potential impurities can arise from earlier steps, such as incomplete reactions or isomers formed during the initial nitrile formation [2].

- Alternative Synthetic Routes: The earliest patented synthesis involved a different approach: selective demethylation of a 6,7-dimethoxyquinazoline-4-one, followed by protection, chlorination, condensation, and final etherification. This route is noted for being lengthier and generating isomeric impurities that are difficult to remove [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - New Drug Approvals [newdrugapprovals.org]

- 3. EP2155656A2 - Process for the preparation of this compound [patents.google.com]

- 4. Discovery of this compound-1,2,3-triazole derivatives against lung ... [nature.com]

gefitinib intracellular concentration tissue distribution studies

Quantitative Data on Distribution and Exposure

The table below summarizes specific quantitative findings on gefitinib concentration from recent research:

| Study Focus / Tissue Type | Key Quantitative Findings | Source / Model |

|---|---|---|

| Mouse Plasma PK (IV vs. Oral) | Mean peak plasma concentrations: 4.4 μg/mL (IV) and 7.0 μg/mL (Oral); Oral bioavailability: 53% [1]. | C57Bl/6JRj mice [1] |

| Predicted Human Enterocyte Concentration | Free Cmax,ss in jejunum enterocytes: 15.38 μM; Free Cav,ss: 7.69 μM [2]. | PBPK/VIVD Modeling [2] |

| Lipid Carrier Delivery to Lung | TPGS-decorated NLC (lymphatic delivery) showed 2.2-fold higher bioavailability and enhanced drug deposition in lung tissue compared to drug solution [3]. | Rat model [3] |

Relevant Experimental Protocols and Models

Here are methodologies from recent studies that investigate this compound's distribution and cellular uptake:

- Pharmacolipidodynamic Mouse Model: This study involved administering this compound intravenously (10 mg/kg) and orally (50 mg/kg) to C57Bl/6JRj mice. Plasma samples were collected at multiple time points and analyzed using UHPLC-MS/MS to track drug concentrations and simultaneous changes in the plasma lipidome, linking pharmacokinetics to a dynamic biological response [1].

- Lymphatic Delivery System using Nanocarriers: Researchers developed TPGS-decorated nanostructured lipid carriers (TPGS-NLC-GEF). The key steps included:

- Preparation via ultrasonic melt-emulsification using stearic acid, oleic acid, Pluronic F-68, and TPGS.

- Characterization of particle size, polydispersity index (PDI), and zeta potential.

- Use of cycloheximide (CHX) as a chylomicron blocker in rat models to confirm the shift from portal absorption to lymphatic delivery by comparing pharmacokinetic profiles with and without the blocker [3].

- In Vitro-In Vivo extrapolation using Intestinal Organoids: This approach combined:

- A Physiologically-Based Pharmacokinetic (PBPK) model to predict free this compound concentrations in human enterocytes in vivo.

- VIVD (Virtual In Vitro Distribution) modeling to predict intracellular this compound concentrations in 3D human intestinal organoids exposed to specific nominal concentrations in vitro.

- This allowed for the alignment of in vitro experimental conditions with in vivo therapeutic tissue exposure levels [2].

Mechanisms and Pathways for Visualization

The following diagram illustrates the key mechanism by which a nanocarrier system can shift this compound absorption from the portal vein to the lymphatic system, thereby enhancing its bioavailability and lung tissue distribution.

This diagram illustrates the pathway by which lipid-based nanocarriers can enhance the lymphatic delivery of this compound, helping to avoid first-pass metabolism in the liver [3].

Key Research Gaps and Future Directions

The available data highlights several active areas of research that align with your interests:

- Overcoming Low Bioavailability: Strategies like lymphatic drug delivery systems (LDDS) using lipid-based nanocarriers are a primary focus to bypass hepatic first-pass metabolism and increase systemic availability [3] [4].

- Predicting Intracellular Exposure: The integration of PBPK and VIVD modeling with advanced in vitro models like 3D organoids is a powerful emerging approach to predict and study intracellular drug concentrations in specific tissues [2].

- Understanding Resistance Mechanisms: Research into factors like Hepatoma-derived growth factor (HDGF) shows how activation of alternative signaling pathways (PI3K/AKT and MEK/ERK) within cancer cells can lead to resistance, indirectly affecting the drug's efficacy at its intracellular site of action [5].

References

- 1. Detection of pharmacolipidodynamic effects following the ... [nature.com]

- 2. A Transcriptomic Approach to Elucidate the Mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 3. TPGS decorated NLC shift this compound from portal absorption ... [sciencedirect.com]

- 4. An Overview on Tyrosine Kinase Inhibitor this compound Drug ... [biotech-asia.org]

- 5. HDGF promotes this compound resistance by activating the PI3K ... [nature.com]

Structural Basis of Gefitinib Binding and EGFR Inhibition

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor that competes with ATP to bind the kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation [1].

Key Structural Features and Mutations

The table below summarizes the critical structural elements and common EGFR mutations that influence this compound binding.

| Feature/Mutation | Structural Location | Impact on this compound Binding & Efficacy |

|---|---|---|

| ATP-binding Pocket | Kinase domain (between N-lobe and C-lobe) | This compound binds reversibly, competing with ATP to inhibit auto-phosphorylation and downstream signaling [2] [1]. |

| Activating Mutation (L858R) | Exon 21 | Increases kinase activity and affinity for ATP; confers high sensitivity to this compound [3] [1]. |

| Resistance Mutation (T790M) | Exon 20 (gatekeeper residue) | Introduces a bulkier methionine side chain, sterically hindering this compound binding and increasing ATP affinity, leading to resistance [4]. |

| Double Mutant (L858R/T790M) | Exons 21 and 20 | Causes significant resistance to first-generation TKIs like this compound; requires second/third-generation inhibitors [5] [4]. |

The L858R/T790M double mutant causes resistance by altering the binding pocket. The methionine residue at position 790 has a longer side chain that pushes this compound out of its optimal binding position, drastically reducing its affinity for residues L792 and M793 [4].

Experimental Protocols for Structural Analysis

Protein Crystallography

The most definitive method for analyzing this compound binding is X-ray crystallography.

- Protein Preparation: The EGFR kinase domain (e.g., residues 696-1022) is expressed using a baculovirus system in Spodoptera frugiperda (insect cells) [5]. The protein is purified via affinity chromatography.

- Crystallization: The purified kinase domain is co-crystallized with this compound. Crystals are often grown using the hanging-drop vapor-diffusion method [5].

- Data Collection and Refinement: X-ray diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known kinase structure as a model. Iterative cycles of refinement and model building are performed using programs like

CNX[5].

Computational Molecular Dynamics (MD) Simulations

MD simulations provide dynamic insights into binding interactions and resistance mechanisms.

- System Preparation: A crystal structure (e.g., PDB ID 2ITZ for G-SM, L858R mutant) is used as the starting point. Missing residues are modeled, and point mutations (e.g., T790M) are introduced in silico [4].

- Parameterization: Ligand parameters for this compound are generated using the AMBER

antechambertool, with electrostatic potential (ESP) charges derived from quantum mechanical calculations (e.g., M062X/6-31G* level) [4]. - Simulation and Analysis: Systems are solvated in a water box, energy-minimized, heated to 300 K, and equilibrated. Production simulations are run for ≥100 ns. The

cpptrajmodule in AMBER is used to analyze trajectories for RMSD, RMSF, and specific interactions [4]. - Binding Free Energy Calculation: The MM-PBSA method is applied using snapshots from the trajectory to calculate binding free energies and perform per-residue energy decomposition to identify key interacting residues [4].

Additional Experimental Insights

Combination therapies are being explored to overcome resistance. One study demonstrated that combining this compound with an ATM kinase inhibitor (KU55933) synergistically repressed the growth of NSCLC cell lines with sensitive EGFR mutations (like PC-9 and HCC827). The ATM inhibitor enhanced this compound's repression of EGFR phosphorylation and its downstream signals (Akt and ERK) [3].

Computational Prediction of ATP-Binding Sites

For novel protein targets, computational tools can predict ATP-binding sites. ATPbind is a meta-predictor that integrates:

- Template-based features: S-SITE (sequence-profile alignment) and TM-SITE (binding-specific substructure comparison).

- Sequence-based features: Position-Specific Scoring Matrix (PSSM), predicted secondary structure (PSS), and predicted solvent accessibility (PSA).

- Imbalanced learning: It uses multiple Support Vector Machines (SVMs) with Random Undersampling (RUS) to address the scarcity of binding residues versus non-binding residues, achieving high accuracy [6].

Visualizing Key Concepts

The diagram below illustrates the primary mechanism of this compound binding and the consequent resistance.

Mechanism of this compound action and T790M-mediated resistance.

Future Perspectives

Research is focused on developing inhibitors that can overcome resistance mutations like T790M and C797S. Fourth-generation EGFR inhibitors and strategies like allosteric inhibition are being actively explored [2]. Artificial intelligence is also revolutionizing the field, with deep learning and large language models being applied for target identification, property prediction, and the generation of novel inhibitor scaffolds [2].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Exploring 4th generation EGFR inhibitors: A review of ... [sciencedirect.com]

- 3. Enhanced this compound‐induced repression of the epidermal ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Interactions between Epidermal ... [mdpi.com]

- 5. 4I22: Structure of the monomeric (V948R)this compound/erlotinib ... [rcsb.org]

- 6. ATPbind: Accurate Protein–ATP Binding Site Prediction by ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Gefitinib In Vitro Cytotoxicity Assays

Introduction to Gefitinib and Its Mechanism of Action

This compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that competitively inhibits ATP binding to the tyrosine kinase domain of EGFR, thereby blocking receptor autophosphorylation and downstream signaling cascades. [#citation:2] This inhibition primarily suppresses the Ras/MAPK and PI3K/Akt pathways, which are crucial for cellular proliferation, survival, and metastasis. [#citation:8] In non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations (such as exon 19 deletions or L858R), this compound induces apoptosis and provides significant clinical benefit. However, acquired resistance invariably develops, often within 6-14 months of treatment, making robust in vitro models essential for ongoing research. [#citation:1]

Experimental Design and Cell Line Selection

Key Considerations for Assay Design

When designing this compound cytotoxicity experiments, researchers must consider several critical factors: cell line genetic background, culture conditions, drug exposure time, and appropriate controls. The selection of cell lines should include both this compound-sensitive and inherently resistant or acquired resistant models to provide comprehensive efficacy and resistance profiling. Establishing resistant cell lines via prolonged, stepwise exposure to increasing this compound concentrations (typically over 6-11 months) effectively mimics the clinical acquired resistance observed in patients. [#citation:1] [1]

Recommended NSCLC Cell Lines

Table 1: Characterized NSCLC Cell Lines for this compound Cytotoxicity Studies

| Cell Line | EGFR Status | KRAS Status | This compound Sensitivity Profile | Key Characteristics | Resistance Mechanisms to Investigate |

|---|---|---|---|---|---|

| PC9 | Exon 19 deletion (E746-A750) | Wild-type | Sensitive (Low IC~50~) | Classic deletion mutant; strong initial response | Primary resistance models |

| HCC827 | Exon 19 deletion | Wild-type | Sensitive (Low IC~50~) | Robust EGFR signaling dependence | T790M mutation development |

| H1975 | L858R/T790M | Wild-type | Resistant (High IC~50~) | Classic acquired resistance mutation | Third-generation TKI testing |

| A549 | Wild-type | G12S | Resistant (High IC~50~) | KRAS-driven; inherently resistant | Bypass signaling pathways |

| PC9/GR | Variable acquired mutations | Wild-type | Acquired Resistance | Generated from PC9 via prolonged this compound exposure | Multiple resistance pathways |

| H1650 | Exon 19 deletion | Wild-type | Moderately Sensitive | PTEN deficient; intrinsic resistance倾向 | EMT and Akt activation |

These cell lines represent the genetic heterogeneity of NSCLC and enable investigation of various resistance mechanisms, including secondary EGFR mutations (T790M), bypass pathway activation, epithelial-mesenchymal transition (EMT), and persistent Akt signaling. [#citation:1] [2]

Detailed Cytotoxicity Assay Protocols

MTT Assay Protocol for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial activity in living cells as a surrogate for cell viability and proliferation.

Materials Required:

- NSCLC cell lines of interest

- This compound stock solution (typically 10-100 mM in DMSO)

- Sterile cell culture plates (96-well for assay)

- MTT reagent (5 mg/mL in PBS)

- DMSO or appropriate solvent for formazan dissolution

- Microplate reader capable of measuring 570 nm absorbance

Procedure:

- Cell Seeding: Seed cells in 96-well plates at optimal density (3,000-8,000 cells/well depending on cell line growth rate) in complete medium and incubate for 24 hours to allow attachment.

- Drug Treatment: Prepare this compound serial dilutions in complete medium across a concentration range (typically 0.1-100 µM). Replace medium in wells with drug-containing medium. Include vehicle control (DMSO, same concentration as in highest drug dose) and blank wells (medium only).

- Incubation: Incubate plates for 72 hours at 37°C, 5% CO~2~. [#citation:6]

- MTT Application: Add 10-20 µL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

- Formazan Solubilization: Carefully remove medium and add 100-150 µL DMSO to dissolve formazan crystals.

- Absorbance Measurement: Measure absorbance at 570 nm with reference filter at 630-650 nm using a microplate reader.

- Data Analysis: Calculate percentage viability relative to vehicle control and determine IC~50~ values using nonlinear regression analysis (four-parameter logistic curve).

Sulforhodamine B (SRB) Assay Protocol

The SRB assay measures cellular protein content, providing an alternative to MTT that may be less susceptible to mitochondrial metabolism changes.

Materials Required:

- Sulforhodamine B solution (0.4% w/v in 1% acetic acid)

- Acetic acid (10% v/v)

- Tris base solution (10 mM, pH 10.5)

- Other materials as in MTT assay

Procedure:

- Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT protocol.

- Fixation: After 72-hour incubation, gently remove medium and fix cells with 100 µL cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

- Washing: Wash plates 3-5 times with tap water and air dry.

- Staining: Add 50-100 µL SRB solution to each well and incubate for 15-30 minutes at room temperature.

- Washing: Rapidly wash 3-5 times with 1% acetic acid to remove unbound dye.

- Solubilization: Add 100-150 µL Tris base solution to dissolve protein-bound dye.

- Absorbance Measurement: Measure absorbance at 510-565 nm using a microplate reader.

- Data Analysis: Calculate percentage viability and IC~50~ as described for MTT assay. [#citation:6]

Table 2: Comparison of Cytotoxicity Assay Methods

| Parameter | MTT Assay | SRB Assay | CCK-8 Assay |

|---|---|---|---|

| Principle | Mitochondrial reductase activity | Cellular protein content | Dehydrogenase activity |

| Endpoint | Formazan crystal formation | Protein-dye binding | Formazan formation (water-soluble) |

| Incubation Time | 2-4 hours | 15-30 minutes | 1-4 hours |

| Solubilization | Required (DMSO) | Required (Tris base) | Not required |

| Advantages | Well-established, sensitive | Stable endpoint, minimal compound interference | Highly sensitive, non-toxic |

| Limitations | Crystal dissolution variability, potential drug interference | Less sensitive for low cell numbers, multiple washing steps | Higher cost, similar limitations to MTT |

| Optimal Use | Initial screening, rapid assays | Longer-term drug exposure studies | High-throughput screening |

EGFR Signaling Pathway and this compound Mechanism

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action, highlighting key downstream pathways and potential resistance mechanisms:

Experimental Workflow for Comprehensive this compound Assessment

The following workflow outlines a systematic approach for evaluating this compound cytotoxicity and investigating resistance mechanisms:

Modeling and Overcoming this compound Resistance

Establishing Acquired Resistance Models

To investigate acquired resistance mechanisms, generate this compound-resistant sublines through continuous exposure:

Protocol for Resistant Cell Line Development:

- Start with this compound-sensitive cells (PC9, HCC827) at 50-60% confluence.

- Initiate treatment with low this compound concentrations (0.1-0.5 × IC~50~).

- Gradually increase this compound concentrations in stepwise increments (typically 2-fold) over 6-11 months as cells adapt. [#citation:1]

- Maintain resistant cells in this compound-containing medium, but culture in drug-free medium for at least 1 week before experiments to eliminate acute drug effects. [#citation:1]

- Validate resistance by comparing IC~50~ values between parental and resistant lines (typically 5-20 fold increase indicates successful resistance development).

Combination Strategies to Overcome Resistance

Recent studies have identified promising combination approaches to restore this compound sensitivity:

- Separase Inhibition: Sepin-1 (separase inhibitor) combined with this compound promotes PANoptosis (combined pyroptosis, apoptosis, and necroptosis) in resistant cells by downregulating PTBP1 and TAK1 expression. [#citation:5]

- Twist1 Knockdown: Genetic silencing of Twist1 enhances this compound sensitivity in resistant models by reversing EMT and downregulating p-Akt. [#citation:1]

- FGL1 Targeting: Knockdown of FGL1 increases this compound-induced apoptosis in resistant PC9/GR cells by regulating PARP1/caspase 3 pathways. [#citation:9]

Data Interpretation and Troubleshooting

Key Parameters for Data Validation

- IC~50~ Values: this compound-sensitive lines typically show IC~50~ values in nanomolar range (0.01-0.5 µM), while resistant lines exhibit micromolar IC~50~ (5-50 µM). [#citation:1]

- Resistance Factor: Calculate as IC~50~(resistant)/IC~50~(sensitive). Values >5 indicate significant resistance development.

- Apoptotic Index: Combination therapies should increase apoptotic cells by ≥2-fold over this compound monotherapy in resistant models.

Common Technical Issues and Solutions

- High Background in Viability Assays: Ensure proper washing steps and include appropriate blank controls.

- Inconsistent Replicates: Confirm homogeneous cell seeding and drug distribution.

- Unexpected Sensitivity/Resistance: Verify cell line authentication and genetic characterization regularly.

References

Comprehensive Application Notes and Protocols for Gefitinib Combination Therapy in EGFR-Mutant NSCLC

Introduction and Rationale for Combination Therapy

Epidermal Growth Factor Receptor (EGFR) mutations are recognized drivers in a significant subset of Non-Small Cell Lung Cancer (NSCLC) cases, with exon 19 deletions (19del) and exon 21 L858R point mutations being the most common sensitizing variants. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, have demonstrated superior efficacy over platinum-based chemotherapy in treatment-naïve patients, establishing them as a standard of care. However, acquired resistance inevitably develops, typically within 9 to 13 months of initiating monotherapy, creating a compelling clinical need for superior upfront strategies [1].

Combination therapy has emerged as a promising approach to enhance the efficacy and durability of response to EGFR TKIs. The biological rationale for combining this compound with other agents is multifaceted: it can simultaneously target co-activated signaling pathways, circumvent early resistance mechanisms, and leverage synergistic cytotoxic effects. Current evidence explores combinations with anti-angiogenic agents (e.g., bevacizumab), cytotoxic chemotherapy (pemetrexed, carboplatin), and other novel targeted agents [2] [1]. For instance, the addition of bevacizumab to an EGFR-TKI not only inhibits tumor angiogenesis via the VEGF pathway but may also enhance drug delivery and overcome intrinsic resistance, particularly in certain EGFR mutation subtypes [3] [4].

Clinical Evidence and Efficacy Data

Recent clinical trials have provided robust data supporting the efficacy of various this compound-based combinations. The synthesized quantitative findings from key studies are summarized in the tables below.

Table 1: Efficacy Outcomes of this compound-Based Combination Therapies in Clinical Trials

| Combination Regimen | Trial / Phase | Patient Population | Median PFS (Months) | ORR (%) | Key Findings |

|---|---|---|---|---|---|

| This compound + Bevacizumab | BEVA-FLFX-001 [3] [4] | EGFR L858R+ Advanced Non-squamous NSCLC (Phase 2) | 15.1 | 90.2 | Significant improvement vs this compound monotherapy (PFS: 8.2 mos, ORR: 59.0%); p<0.01 |

| This compound + Bevacizumab + Chemotherapy | Single-Arm Study [1] | EGFR Mut+ Advanced Non-squamous NSCLC | 28.0 | 95.0 | Promising efficacy; DCR 100%; manageable safety profile |

| This compound + Pemetrexed (Sequential) | Phase 2 [5] | EGFR Mut+ Advanced NSCLC | 18.0 | 84.6 | Demonstrated schedule-dependent synergistic effect |

Table 2: Overview of Treatment Strategies and Associated Biomarkers

| Therapeutic Strategy | Representative Regimen | Proposed Biomarker / Patient Selection | Resistance Mechanism Addressed |

|---|---|---|---|

| TKI + Anti-angiogenic | This compound + Bevacizumab | EGFR L858R mutation [3] [4] | VEGF-mediated escape, intrinsic resistance |

| TKI + Chemotherapy | This compound + Pemetrexed/Carboplatin | - | Tumor heterogeneity, bypass signaling |

| Novel Targeted Combo | This compound + miR-30a-5p mimic (Preclinical) | PI3K/AKT pathway activation [6] | IGF1R/HGF-mediated resistance |

| Fourth-Generation Combos | Amivantamab + Lazertinib [7] [8] | High-risk disease features | MET amplification, EGFR bypass |

The BEVA-FLFX-001 phase 2 trial provides level 1 evidence supporting the This compound-bevacizumab combination specifically in EGFR L858R-positive patients, a subgroup known to have a poorer prognosis relative to those with 19del when treated with first-generation TKI monotherapy [3] [4]. The role of circulating tumor DNA (ctDNA) as a dynamic biomarker is increasingly important. In the BEVA-FLFX-001 trial, patients with a >98% decline in maxVAF (maximal variant allele frequency) in ctDNA at 6 weeks post-treatment had significantly longer PFS (17.0 vs. 5.4 months) in the combination group. Furthermore, the combination therapy showed a trend toward a lower frequency of the acquired T790M resistance mutation (30.8% vs 58.8%), suggesting it may alter the resistance landscape [3] [4].

A broader perspective from a 2025 network meta-analysis confirms that the optimal first-line treatment varies with clinicopathological characteristics. While newer combinations like amivantamab plus lazertinib and osimertinib plus chemotherapy show leading efficacy in the overall population, regimens containing first-generation TKIs like this compound remain relevant, especially in specific subgroups or regions with access barriers [7].

Detailed Experimental Protocols

Clinical Protocol: this compound in Combination with Bevacizumab

This protocol is adapted from the BEVA-FLFX-001 trial for researchers and clinicians seeking to implement this regimen [3] [4].

Patient Selection Criteria:

- Inclusion: Adults (≥18 years) with histologically confirmed, advanced (Stage IIIB/IV) non-squamous NSCLC harboring an EGFR L858R mutation; no prior systemic therapy for advanced disease; ECOG Performance Status 0-1; adequate organ function; at least one measurable lesion per RECIST 1.1.

- Exclusion: Tumors with predominant squamous histology; history of hemoptysis; uncontrolled hypertension; pre-existing T790M mutation; symptomatic brain metastases.

Treatment Administration:

- This compound: 250 mg, administered orally, once daily continuously.

- Bevacizumab: 7.5 mg/kg, administered by intravenous infusion, on Day 1 of a 21-day cycle.

- Pre-medication for bevacizumab infusion is recommended per institutional standards. Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.

Dose Modification Guidelines:

- For Grade ≥3 non-hematological toxicities or intolerable Grade 2 toxicities related to this compound: Interrupt this compound until resolution to Grade ≤1, then resume at 250 mg/day or consider dose reduction to 250 mg every other day.

- For bevacizumab-related adverse events (e.g., hypertension, proteinuria, bleeding): Manage per institutional guidelines; delay infusion until toxicity resolves; discontinue for severe or life-threatening events.

Assessment Schedule:

- Tumor Imaging: CT scans of chest and abdomen (or PET-CT) at baseline and every 6 weeks for the first year, then every 3 months thereafter until progression.

- ctDNA Collection: For biomarker analysis, collect plasma samples at baseline, 6 weeks after treatment initiation, and at the time of disease progression.

- Safety Monitoring: Vital signs, hematology, serum chemistry, and urinalysis should be performed at the start of every cycle (every 3 weeks).

Laboratory Protocol: Analysis of Plasma ctDNA Biomarkers

This protocol details the exploratory analysis of ctDNA as performed in the BEVA-FLFX-001 trial [3] [4].

- Objective: To evaluate the prognostic value of ctDNA and detect emerging resistance mutations during treatment.

- Sample Collection and Processing:

- Collect peripheral blood (e.g., 10 mL) into cell-stabilizing blood collection tubes (e.g., Streck, PAXgene).

- Process samples within 2-6 hours of collection. Centrifuge to separate plasma, followed by a second high-speed centrifugation to remove residual cells.

- Aliquot plasma and store at -80°C until DNA extraction.

- ctDNA Extraction and Sequencing:

- Extract ctDNA from 1-2 mL of plasma using a commercial circulating nucleic acid kit.

- Quantify the extracted DNA using a fluorometer.

- Prepare sequencing libraries and perform Next-Generation Sequencing (NGS) using a targeted panel covering EGFR and other relevant cancer genes.

- Analyze sequencing data to identify somatic mutations and calculate the maxVAF.

- Data Interpretation:

- Early Molecular Response: A decline in maxVAF of >98% at 6 weeks is associated with superior PFS.

- ctDNA Positivity: The presence of detectable ctDNA at 6 weeks post-treatment is a negative prognostic factor.

- Resistance Monitoring: Analysis of progression samples can identify resistance mechanisms like T790M.

Safety and Tolerability Management

The safety profile of this compound combinations is manageable with vigilant monitoring. The BEVA-FLFX-001 trial reported that the this compound-bevacizumab combination had a similar adverse effect profile to this compound monotherapy, with the notable addition of hypertension in the combination group [3] [4]. The four-drug combination (this compound, bevacizumab, pemetrexed, carboplatin) demonstrated higher grade ≥3 adverse events (65%), including neutropenia (30%), thrombocytopenia (20%), and nausea (20%) [1].

Table 3: Common Adverse Events and Management Strategies

| Adverse Event | Associated Drug(s) | Grade | Management Recommendations |

|---|---|---|---|

| Hypertension | Bevacizumab | Any Grade | Monitor BP every 3 weeks. Initiate/optimize antihypertensive therapy for persistent Grade ≥2. |

| Skin Rash | This compound | 1-2 | Topical corticosteroids, moisturizers, oral doxycycline. |

| 3 | Interrupt this compound until improves to Grade ≤1, then resume. Consider dermatology consult. | ||

| Neutropenia | Chemotherapy | 3-4 | Interrupt chemotherapy; consider G-CSF support. |

| Increased ALT/AST | This compound | 3-4 | Interrupt this compound until resolution to Grade ≤1, then resume at same or reduced dose. |

| Bleeding Events | Bevacizumab | Any Grade | For serious bleeding, permanently discontinue bevacizumab. |

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the core signaling pathways involved in EGFR-mutant NSCLC and the molecular targets of this compound combination therapies.

Figure 1: Targeted Signaling Pathways in this compound Combination Therapy

This diagram delineates the mechanistic rationale behind combination strategies. This compound directly inhibits the activity of mutant EGFR, thereby suppressing downstream pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK [2]. The addition of Bevacizumab sequesters the VEGF ligand, blocking its interaction with VEGFR on endothelial cells and thereby inhibiting the formation of new tumor vasculature (tumor angiogenesis) [3] [4]. This creates a dual attack on the tumor ecosystem. Furthermore, preclinical research shows that combining this compound with a miR-30a-5p mimic can suppress PI3K expression, offering a potential strategy to overcome resistance mediated by the IGF1R and HGF signaling pathways, which converge on AKT activation [6]. These pathways are also implicated in various acquired resistance mechanisms, such as the T790M mutation, MET amplification, and Epithelial-Mesenchymal Transition (EMT) [2].

Conclusions and Future Directions

The integration of this compound with other therapeutic modalities represents a significant advancement in the first-line management of EGFR-mutant NSCLC. Strong evidence, particularly from the BEVA-FLFX-001 trial, supports the This compound-bevacizumab combination as a highly effective and tolerable regimen for patients with the EGFR L858R mutation [3] [4]. The use of ctDNA monitoring provides a powerful, non-invasive tool for assessing early molecular response, predicting outcomes, and guiding subsequent therapy by identifying resistance mechanisms.

Future work should focus on refining patient selection through comprehensive biomarker profiling, which includes not only EGFR mutation subtypes but also co-mutations such as TP53. The exploration of novel combinations, including those with fourth-generation agents and mechanism-based therapies like microRNA mimics, holds promise for further improving patient outcomes and overcoming the challenge of acquired resistance [6] [7] [8].

References

- 1. First-line treatment with this compound in combination ... - BMC Cancer [bmccancer.biomedcentral.com]

- 2. Combination Strategies Using EGFR-TKi in NSCLC Therapy [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound alone or combined with bevacizumab in... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound alone or combined with bevacizumab in ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase II Study of a Combination Regimen of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Combination therapy of this compound and miR-30a-5p may ... [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing first-line treatment for advanced EGFR - mutated in... NSCLC [bmccancer.biomedcentral.com]

- 8. OS benefit achieved in advanced EGFR - mutated NSCLC [dailyreporter.esmo.org]

gefitinib dose escalation clinical trial design

Clinical Evidence on Gefitinib Dose Escalation

A key randomized, multicenter study specifically investigated this compound dose-escalation in patients with advanced NSCLC who achieved Stable Disease (SD) after one month of standard-dose treatment [1].

| Aspect | Standard Dose Group (250 mg/d) | High Dose Group (500 mg/d) |

|---|---|---|

| Objective Response Rate (ORR) | 12.5% | 12.5% |

| Median Progression-Free Survival (PFS) | 6.23 months | 5.30 months |